molecular formula C4H9NO B1611400 4-Aminobutan-2-one CAS No. 23645-04-7

4-Aminobutan-2-one

Cat. No. B1611400
CAS RN: 23645-04-7
M. Wt: 87.12 g/mol
InChI Key: SUVYXKDAVYFUMG-UHFFFAOYSA-N
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Description

4-Aminobutan-2-one is an organic compound with the chemical formula C4H9NO . It is a colorless liquid or white crystal in the solid state .


Synthesis Analysis

The synthesis of 4-Aminobutan-2-one involves biocatalytic reductive amination using amine dehydrogenases (AmDHs) . Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .


Molecular Structure Analysis

The molecular formula of 4-Aminobutan-2-one is C4H9NO . It has an average mass of 87.120 Da and a monoisotopic mass of 87.068413 Da .


Chemical Reactions Analysis

4-Aminobutan-2-one is commonly used as a catalyst for redox reactions . It can also be used in the synthesis of specific classes of drugs and ingredients in certain perfumes .


Physical And Chemical Properties Analysis

4-Aminobutan-2-one is a colorless liquid or white crystal in the solid state . Its average mass is 87.120 Da and its monoisotopic mass is 87.068413 Da .

Scientific Research Applications

Synthesis and Stability

4-Aminobutan-2-one (1) is a crucial synthetic intermediate in developing treatments for neurological disorders like Parkinson’s and Alzheimer’s diseases. It is synthesized from 4-azidobutanenitrile (2), and a modified Staudinger reduction process has improved its yield. The hydrochloride salt form, 1⋅HCl, is more stable for storage due to the instability of 1 at room temperature (Capon et al., 2020).

Role in Amino Acid Synthesis

The compound has been employed in the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involves a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with stereoselective transamination, essential for drug development and industrial product manufacturing (Hernández et al., 2017).

Hydrolysis Studies

It is a major product from the hydrolysis of clavulanic acid in various solutions. Upon hydrolysis, it is converted into other products, including pyrazines, with specific formation rationales (Finn et al., 1984).

Biochemical Applications

In biochemical research, substituted 4-aminobutanoic acids have been investigated for their interactions with gamma-aminobutyric acid aminotransferase, an enzyme responsible for neurotransmitter degradation. This has implications for understanding neurotransmitter mechanisms (Silverman & Levy, 1981).

Analytical Applications

Its derivatives have been analyzed in various contexts, such as residue determination in potatoes, highlighting its relevance in agricultural research (Scudamore, 1980).

Potential Energy Surface Study

Ab initio SCF investigations have been conducted on 4-aminobutanol, a related compound, to understand its potential energy surface and intramolecular hydrogen bonds, relevant to theoretical and computational chemistry (Kelterer & Ramek, 1993).

Pharmaceutical Research

It's also a focus in pharmaceutical research for developing novel treatments targeting neurotransmitters, as shown in studies on monoamine uptake inhibitors (Meltzer et al., 2006).

Safety And Hazards

4-Aminobutan-2-one is classified as causing serious eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

4-aminobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVYXKDAVYFUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574346
Record name 4-Aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutan-2-one

CAS RN

23645-04-7
Record name 4-Aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W von der Saal, H Quast - The Journal of Organic Chemistry, 1996 - ACS Publications
… The autocatalytic conversion of trans-3a·2HBr into 4-aminobutan-2-one (8) in various buffer solutions of pH = 6.5−10 was monitored by proton spectroscopy. This sequence of reactions …
Number of citations: 6 pubs.acs.org
W von Saal, H Quast - The Journal of Organic Chemistry, 1995 - ACS Publications
… Therefore, the assignment of the structure 4-aminobutan-2-one (12a) was … Formation of 4-aminobutan-2-one (12a,squares) from solutions of transSa (0.045 M, circles) in aqueous …
Number of citations: 10 pubs.acs.org
HP Buchstaller, CD Siebert, RH Lyssy, I Frank… - Monatshefte für Chemie …, 2001 - Springer
The synthesis of the title compounds through variations of the Gewald reaction is presented. Knoevenagel condensation of methylketone derivatives with methyl cyanoacetate and …
Number of citations: 48 link.springer.com
GA Hughes - 2005 - search.proquest.com
The aim of this project was to explore and refine the conformational rationale for the activity of capsazepine (CPZ) as a blocker of the ion channel TRPV1 (transient receptor potential …
Number of citations: 4 search.proquest.com
M Wakasa, H Hayashi - The Journal of Physical Chemistry, 1996 - ACS Publications
The hydrogen abstraction reaction of triplet benzophenone with thiophenol at room temperature was investigated in several nonviscous homogeneous solutions (η = 0.29−3.33 cP) by …
Number of citations: 32 pubs.acs.org
J Feng, Y Jiao, W Ma, MK Nazeeruddin… - The Journal of …, 2013 - ACS Publications
We design a series of metal-free donor-π-bridge molecules (denoted VB0–VB4) based on a new donor groupullazine donoras sensitizers for dye sensitized solar cell (DSSC) …
Number of citations: 190 pubs.acs.org
GM Badger, HP Crocker, BC Ennis - Australian Journal of …, 1963 - CSIRO Publishing
Three β-arylaminoketones, intermediates in the syntheses of alkyl-1,10-phenanthrolines from 8-aminoquinolines, have been isolated. The isolation of two 1,2,3,4-tetrahydro-1,10-…
Number of citations: 8 www.publish.csiro.au
J Bosch, M Rubiralta, M Moral, J Ariño - Journal of the Chemical …, 1986 - pubs.rsc.org
A new synthesis of 1,2,3,4,5,6-hexahydro-1,5-methano-2-benzazocines (7,8-benzomorphans) based on the acid-catalysed cyclization of 2-arylpiperidine-4-carboxylic acids is reported. …
Number of citations: 7 pubs.rsc.org
W Saal, H Quast - Journal of Organic Chemistry, 1996 - [Easton, Pa., etc.] American …
Number of citations: 1
金田京介, 比佐知寛, 荒西恵理子… - … 発表要旨概要第35 回反応 …, 2009 - jstage.jst.go.jp
… Samarium diiodide-promoted reductive deamination reaction was applied to 5,5-disubstitued 3-oxopyrrolidines to provide 4,4-disubstituted 4-aminobutan-2-one derivatives, where the …
Number of citations: 2 www.jstage.jst.go.jp

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